L-Alanine-2-13C,15N: A Technical Guide for Researchers
L-Alanine-2-13C,15N: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Applications, and Experimental Methodologies of L-Alanine-2-13C,15N for Researchers, Scientists, and Drug Development Professionals.
L-Alanine-2-13C,15N is a stable isotope-labeled form of the non-essential amino acid L-alanine. In this molecule, the carbon atom at the second position (C2 or α-carbon) is replaced by its heavy isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is substituted with nitrogen-15 (B135050) (¹⁵N). This dual labeling makes it a powerful tool in metabolic research, proteomics, and drug development, where it serves as a tracer to elucidate biochemical pathways and quantify metabolic fluxes. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of experimental settings, including in vivo studies.[1][2]
The chemical properties of L-Alanine-2-13C,15N are nearly identical to those of its unlabeled counterpart, L-alanine, allowing it to be metabolized by cells in the same manner. However, its increased mass due to the presence of ¹³C and ¹⁵N isotopes allows it to be distinguished from the endogenous, unlabeled L-alanine pool by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Chemical Structure
The chemical structure of L-Alanine-2-13C,15N is depicted below. The isotopic labels are specifically positioned at the α-carbon and the amino group.
Linear Formula: CH₃¹³CH(¹⁵NH₂)CO₂H
SMILES: C--INVALID-LINK--C(O)=O
InChI Key: QNAYBMKLOCPYGJ-GMWHYDPQSA-N
Quantitative Data
The physical and chemical properties of L-Alanine-2-13C,15N are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₇NO₂ |
| Molecular Weight | 91.08 g/mol |
| CAS Number | 285977-86-8 |
| Appearance | White to off-white solid |
| Isotopic Purity (¹³C) | Typically ≥99 atom % |
| Isotopic Purity (¹⁵N) | Typically ≥98 atom % |
| Melting Point | 314.5 °C (decomposes) |
| Synonyms | (2R)-2-(¹⁵N)azanyl(2¹³C)propanoic acid, L-2-Aminopropionic acid-2-¹³C,¹⁵N |
Experimental Protocols
L-Alanine-2-13C,15N is primarily utilized in metabolic flux analysis (MFA) and biomolecular NMR studies. Below are detailed methodologies for these key applications.
Metabolic Flux Analysis using LC-MS
Metabolic flux analysis with L-Alanine-2-13C,15N allows for the quantification of the rate of metabolic reactions in a biological system.[3] The labeled alanine (B10760859) is introduced into cell culture, and its incorporation into downstream metabolites is tracked by Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Cell Culture and Labeling:
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Culture cells of interest in standard growth medium to the desired confluence (typically mid-log phase).
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Prepare a labeling medium by supplementing L-alanine-free medium with a known concentration of L-Alanine-2-13C,15N. The concentration should be similar to that of L-alanine in the standard medium to avoid metabolic perturbations.
-
Aspirate the standard medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubate the cells for a predetermined period to allow for the incorporation of the labeled alanine into cellular metabolites. The incubation time should be optimized to achieve isotopic steady-state.[3]
2. Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
-
Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.
-
Incubate on dry ice for 10 minutes, followed by thawing on ice. Repeat this freeze-thaw cycle twice to ensure complete cell lysis.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or nitrogen stream. Store the dried extracts at -80°C until analysis.
3. LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements of isotopologues.[5]
-
Separate the metabolites using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Analyze the samples in full scan mode to detect all isotopologues of the metabolites of interest.
4. Data Analysis:
-
Process the raw LC-MS data using software such as Xcalibur, MassHunter, or open-source platforms like XCMS to perform peak picking, retention time alignment, and integration of peak areas for each isotopologue.[5]
-
Correct the data for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the L-Alanine-2-13C,15N tracer.[5]
-
Use the corrected isotopic labeling patterns to calculate metabolic fluxes through computational modeling.
Protein NMR Spectroscopy
Uniform or selective labeling of proteins with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR, enabling the determination of protein structure and dynamics.[6] L-Alanine-2-13C,15N can be used for residue-specific labeling to simplify complex spectra and probe specific sites within a protein.
1. Protein Expression and Labeling:
-
For uniform labeling, express the protein of interest in a bacterial strain (e.g., E. coli BL21(DE3)) grown in M9 minimal medium.[1]
-
The minimal medium should contain ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source to achieve uniform incorporation of ¹⁵N and ¹³C.[6]
-
For selective labeling with L-Alanine-2-13C,15N, use an auxotrophic bacterial strain that cannot synthesize alanine. Grow the cells in a minimal medium containing unlabeled glucose and ¹⁵NH₄Cl, supplemented with L-Alanine-2-13C,15N.
-
Grow a starter culture overnight in a rich medium (e.g., LB).
-
Inoculate the minimal labeling medium with the starter culture and grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the cells, often at a lower temperature (e.g., 18-25°C) overnight to improve protein folding.[1]
2. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purify the labeled protein from the cell lysate using standard chromatography techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.
3. NMR Data Acquisition:
-
Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer, typically containing 10% D₂O for the lock signal.
-
Acquire a series of multidimensional NMR experiments, such as ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, and triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB), to assign the backbone and side-chain resonances.[7]
4. NMR Data Analysis:
-
Process the NMR data using software such as NMRPipe.
-
Analyze the processed spectra using software like SPARKY or CARA to pick peaks and assign the chemical shifts of the atoms in the protein.
-
Use the assigned chemical shifts and other NMR parameters (e.g., nuclear Overhauser effects, scalar couplings) to determine the three-dimensional structure and study the dynamics of the protein.
Mandatory Visualizations
Below are diagrams illustrating a key metabolic pathway involving alanine and a typical experimental workflow for stable isotope tracing.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-HRMS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. dbt.univr.it [dbt.univr.it]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
